Acetic acid;thietane-3-carboximidamide
Description
Significance of Four-Membered Heterocycles in Medicinal Chemistry and Chemical Biology
Four-membered heterocycles, such as azetidines (containing nitrogen), oxetanes (oxygen), and thietanes (sulfur), represent a unique class of strained ring systems that have garnered significant interest in drug discovery. numberanalytics.com While historically considered challenging to synthesize due to inherent ring strain, modern synthetic methodologies have made them more accessible, unlocking their potential. numberanalytics.com Their importance lies in their utility as versatile building blocks and rigid scaffolds that can introduce precise three-dimensional geometry into a molecule, influencing its binding affinity and selectivity for biological targets. numberanalytics.comresearchgate.net
These small rings are not merely passive structural elements; they actively participate in shaping the properties of a molecule. They can serve as bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological responses. cambridgemedchemconsulting.comprinceton.edu The incorporation of a four-membered ring can favorably alter metabolic stability, aqueous solubility, and membrane permeability. A classic example of the impact of four-membered heterocycles is the beta-lactam ring found in penicillin and cephalosporin (B10832234) antibiotics, which is fundamental to their antibacterial activity. numberanalytics.com In essence, these compact heterocyclic systems provide a powerful tool for medicinal chemists to navigate and optimize the complex multidimensional space of drug-likeness.
The Thietane (B1214591) Moiety as a Scaffold in Chemical Space
The thietane ring, a saturated four-membered heterocycle containing one sulfur atom, has historically received less attention than its oxygen-containing counterpart, the oxetane. nih.gov However, a growing body of research indicates that the thietane moiety offers unique opportunities in molecular design and can serve as a valuable scaffold in medicinal chemistry. nih.govresearchgate.net Thietanes are found in the structural motifs of some biologically active compounds and are useful intermediates in organic synthesis for creating a variety of sulfur-containing molecules. nih.govbeilstein-journals.org
One of the key applications of the thietane ring is its role as a bioisosteric replacement for other common chemical groups. nih.gov For instance, it has been explored as a surrogate for carbonyl groups and gem-dimethyl groups. nih.gov This strategy of isosteric replacement is frequently employed to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of the sulfur-containing thietane ring can influence lipophilicity and metabolic stability, potentially leading to improved drug candidates. nih.gov Examples of biologically active molecules incorporating the thietane ring include antiviral thia-analogue nucleosides and D-ring modified derivatives of the anticancer drug docetaxel. nih.gov
| Property | Acetic Acid | Thietane |
| Chemical Formula | CH₃COOH | C₃H₆S |
| Molar Mass | 60.05 g/mol vedantu.com | 74.14 g/mol |
| Appearance | Clear, colorless liquid uwm.edu | Colorless liquid |
| Odor | Pungent, vinegar-like uwm.edu | Sulfurous |
| Boiling Point | ~118 °C (244 °F) vedantu.com | 94 to 95 °C (201 to 203 °F) |
| Melting Point | ~16.6 °C (61.9 °F) vedantu.com | -73 °C (-99 °F) |
| Acidity (pKa) | ~4.76 uwm.edu | Not applicable (non-acidic) |
| Key Characteristics | A weak carboxylic acid that partially dissociates in water. A polar, protic solvent. vedantu.comuwm.edubyjus.com | A saturated four-membered sulfur-containing heterocycle. nih.gov |
Overview of Imidamide Functionalities in Bioactive Molecules
The functional group RC(=NR)NR₂, formally known as a carboximidamide, is more commonly referred to as an amidine. wikipedia.org Amidines are significantly more basic than their amide analogues and are among the strongest uncharged bases. wikipedia.org This high basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This fundamental property plays a crucial role in their function within bioactive molecules, as they are often protonated at physiological pH, enabling them to form strong ionic interactions (salt bridges) with biological targets like proteins and enzymes.
The amidine moiety is a key structural feature in a number of therapeutic agents. wikipedia.org For example, it is present in the antiprotozoal drug imidocarb (B33436) and the antiseptic pentamidine. wikipedia.org In drug design, the incorporation of an amidine group can enhance binding affinity and selectivity. Recent research has explored imidamide derivatives as inhibitors of nitric oxide synthase (NOS), where the amidine moiety is designed to interact with key residues in the enzyme's active site. nih.gov The ability of the amidine group to engage in potent electrostatic and hydrogen-bonding interactions makes it a valuable functionality for medicinal chemists to employ in the design of targeted therapeutics. nih.gov
Contextualizing Acetic Acid;Thietane-3-carboximidamide (B13203297) within Emerging Chemical Scaffolds
The compound named "Acetic acid;thietane-3-carboximidamide" represents a combination of the structural elements discussed previously. Chemically, this name suggests a salt formed between the basic thietane-3-carboximidamide and the acidic acetic acid. In this arrangement, the highly basic amidine group on the thietane ring would be protonated by the carboxylic acid group of acetic acid, forming a thietane-3-carboxamidinium acetate (B1210297) salt.
This compound exemplifies the modern strategy of creating novel molecular entities by combining distinct pharmacophoric fragments. nih.govfrontiersin.org The thietane ring provides a rigid, three-dimensional, and relatively non-polar scaffold that is gaining traction in medicinal chemistry. nih.gov The carboximidamide group, as a potent hydrogen bond donor and a protonated cation, offers a strong anchor point for interaction with biological targets. nih.gov The combination of a constrained heterocyclic scaffold with a powerful interactive functional group creates a molecule with a defined shape and specific chemical properties that can be exploited in drug discovery programs.
The prioritization of new scaffolds is a significant challenge in drug discovery, with fewer than ten new ring systems per year making it into an approved therapeutic drug. digitellinc.com The exploration of novel combinations like thietane-3-carboximidamide is crucial for expanding the accessible "drug-like" chemical space. nih.gov Such emerging scaffolds offer the potential for new intellectual property and the possibility of overcoming challenges associated with existing drug classes, such as resistance and off-target effects. The study of compounds like this compound and its derivatives is therefore a vital part of the ongoing effort to innovate and develop the next generation of therapeutic agents.
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;thietane-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDAIDSJZXGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CS1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of the Acetic Acid;thietane 3 Carboximidamide Scaffold
Reactivity of the Thietane (B1214591) Ring System
The thietane ring, a four-membered sulfur-containing heterocycle, is characterized by significant ring strain, which influences its reactivity. egyankosh.ac.in This inherent strain makes the ring susceptible to various transformations, including oxidation, ring-opening, and functionalization at different positions.
The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide (B87167) (thietane 1-oxide) and sulfone (thietane 1,1-dioxide). youtube.comresearchgate.net These oxidation reactions can be achieved using a variety of oxidizing agents. The resulting sulfones, such as thietane dioxide, are of particular interest in medicinal chemistry as they can act as bioisosteres for other functional groups and may improve pharmacokinetic properties. enamine.net
Common oxidizing agents for the conversion of thietanes to their oxidized forms include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide. researchgate.netacs.org The oxidation state of the sulfur atom can often be controlled by the stoichiometry of the oxidizing agent. For instance, the use of one equivalent of an oxidizing agent can selectively produce the sulfoxide, while an excess will typically lead to the sulfone. researchgate.net
Table 1: Examples of Thietane Oxidation
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-Hydroxy-3-(4-methoxyphenyl)thietane | m-CPBA (3 equiv.) | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | acs.org |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane | m-CPBA (3 equiv.) | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | acs.org |
Due to its inherent ring strain, the thietane ring can undergo ring-opening reactions under various conditions. solubilityofthings.com These reactions can be initiated by nucleophiles, electrophiles, or under thermal and photochemical conditions. wikipedia.orgresearchgate.net Nucleophilic attack, for instance, typically occurs at the carbon atom adjacent to the sulfur, leading to cleavage of a carbon-sulfur bond. researchgate.net
Ring expansion is another important reaction pathway for thietanes, allowing for the synthesis of larger sulfur-containing heterocycles. researchgate.net For example, thietanes can be expanded to five-membered rings (tetrahydrothiophenes) through various rearrangement processes. researchgate.net These rearrangements can be promoted by carbenes or other reactive intermediates. researchgate.net
Furthermore, rearrangements such as the thiirane-thietane rearrangement can occur, particularly in the synthesis of substituted thietanes from thiirane (B1199164) precursors. beilstein-journals.org
Functionalization of the thietane ring can be achieved at the carbon atoms or at the sulfur atom. The carbon atoms of the thietane ring can be functionalized through various synthetic strategies. For example, lithiation of thietane 1-oxide can be used to introduce substituents at the C2 and C4 positions. rsc.org The resulting organometallic intermediates can then react with a range of electrophiles to introduce diverse functional groups. rsc.org
The synthesis of 3-substituted thietanes is also well-documented, often starting from precursors like epichlorohydrin (B41342), which can be converted to a thietane ring with a functional group at the 3-position. nih.gov
Reactivity of the Carboximidamide Group
The carboximidamide group (also known as an amidine) is a versatile functional group that can undergo various transformations, particularly at the nitrogen atoms.
The nitrogen atoms of the carboximidamide group are nucleophilic and can be alkylated, acylated, or undergo other substitution reactions. The synthesis of N-substituted carboxamides, which are structurally related, often involves the reaction of an amine with a carboxylic acid derivative. nih.gov This suggests that the nitrogen atoms of the thietane-3-carboximidamide (B13203297) could be functionalized through reactions with electrophiles such as alkyl halides or acyl chlorides.
The reactivity of the carboximidamide group is influenced by the electronic properties of its substituents. The presence of the electron-donating thietane ring may modulate the nucleophilicity of the nitrogen atoms.
Structural Exploration and Conformational Analysis of Thietane 3 Carboximidamide Systems
Conformational Dynamics of Four-Membered Sulfur Heterocycles
Four-membered rings containing a sulfur atom, known as thietanes, are characterized by a puckered conformation. rsc.org This non-planar structure is a result of the ring strain inherent in small ring systems. The conformational dynamics of these heterocycles, meaning the way they can change shape, are a key area of study. The puckering of the thietane (B1214591) ring can be described by a puckering amplitude and a phase angle. The interconversion between different puckered conformations is a dynamic process that can be influenced by various factors. The presence of the sulfur atom, with its larger atomic radius and different bond lengths and angles compared to carbon, significantly influences the geometry and conformational behavior of the ring. rsc.org
Influence of Substituents on Thietane Ring Conformation
The addition of substituents to the thietane ring has a profound impact on its conformational preferences. The position and nature of the substituent—whether it is axial (pointing up or down from the approximate plane of the ring) or equatorial (pointing out from the side of the ring)—can stabilize or destabilize certain conformations. The steric bulk and electronic properties of the substituent group play a crucial role in determining the most stable arrangement. For instance, bulky substituents generally prefer the equatorial position to minimize steric hindrance. In the case of thietane-3-carboximidamide (B13203297), the carboximidamide group at the 3-position would be a key determinant of the ring's preferred conformation. However, without specific studies on this molecule, any detailed analysis remains speculative.
Theoretical and Spectroscopic Characterization of Acetic Acid;Thietane-3-carboximidamide Conformations
A thorough search of scientific literature and spectral databases did not yield any specific theoretical calculations or spectroscopic data (such as NMR, IR, or X-ray crystallography) for the compound "this compound."
Theoretical studies, often employing quantum chemical calculations, are powerful tools for predicting the stable conformations of molecules and for analyzing their electronic structure. researchgate.net Such studies would be invaluable in understanding the interaction between the acetic acid and the thietane-3-carboximidamide, including the nature of the bonding (e.g., salt bridge, hydrogen bonding) and the resulting three-dimensional structure.
Spectroscopic techniques provide experimental evidence of molecular structure and conformation. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy could elucidate the connectivity and spatial arrangement of atoms, while Infrared (IR) spectroscopy could identify the functional groups and provide insights into intermolecular interactions. X-ray crystallography would offer the most definitive structural information by determining the precise atomic coordinates in the solid state. The absence of such data for "this compound" prevents a detailed and scientifically accurate discussion of its specific conformations.
Due to the lack of available research and data, a data table for this specific compound cannot be generated.
Applications and Mechanistic Studies of Thietane 3 Carboximidamide Scaffolds in Advanced Chemical Research
Scaffold Design in Medicinal Chemistry and Drug Discovery Research
The unique structural and electronic properties of the thietane (B1214591) moiety make it a valuable building block in drug design. Its introduction into molecular scaffolds can significantly influence a compound's biological activity and pharmacokinetic profile.
Role as a "Small Polar Motif" in Bioactive Compound Design
Four-membered heterocycles, including thietanes, are increasingly utilized in medicinal chemistry as "small polar motifs" that can have a profound impact on a compound's activity and physicochemical properties. The thietane ring, with its inherent polarity and three-dimensional structure, serves as a versatile tool for medicinal chemists.
The inclusion of a thietane scaffold can lead to:
Improved Solubility: The polar nature of the sulfur-containing ring can enhance the aqueous solubility of a drug candidate, a crucial factor for oral bioavailability.
Enhanced Metabolic Stability: The strained ring system of thietane can be more resistant to metabolic degradation compared to more flexible acyclic structures, potentially increasing the half-life of a drug.
Three-Dimensional Diversity: The non-planar, puckered conformation of the thietane ring introduces three-dimensionality into a molecule, which can facilitate more specific and higher-affinity interactions with the target protein.
The strategic placement of a thietane ring within a bioactive molecule allows for the optimization of its drug-like properties, making it an attractive motif in the design of new chemical entities.
Thietane Dioxides as Expanded Sulfone Analogues in Pharmacological Agents
The oxidation of the sulfur atom in the thietane ring to a sulfone (thietane-1,1-dioxide) provides a novel and valuable scaffold for medicinal chemists. Thietane dioxide can be considered an "expanded sulfone analogue" or a non-classical bioisostere of the sulfone group. This structural modification imparts distinct properties that can be advantageous in drug design.
Key characteristics of thietane dioxides in pharmacological agents include:
Metabolic Stability: The thietane dioxide ring system generally exhibits high chemical stability, making it a robust scaffold for further chemical modifications and derivatization.
Mimicry of Other Functional Groups: In some contexts, thietane dioxide derivatives have been investigated as replacements for carbonyl groups in carboxylic acids, offering a different acidity profile.
A notable study demonstrated that the replacement of a peptide bond with a thietane dioxide moiety resulted in significant improvements in both the metabolic stability and target selectivity of the substance. This highlights the potential of thietane dioxides to serve as valuable and unique building blocks in the development of new pharmacological agents.
Influence on Ligand-Receptor Interactions (e.g., H-bonding potential)
The thietane scaffold can significantly influence how a ligand interacts with its biological target. The presence of the sulfur atom, and its oxidation state, plays a crucial role in these interactions.
Hydrogen Bond Acceptor: The sulfur atom in the thietane ring can act as a hydrogen bond acceptor, forming non-covalent interactions with hydrogen bond donors on the receptor protein. This is particularly true for thietane sulfoxides and dioxides, where the oxygen atoms of the sulfoxide (B87167) or sulfone groups are strong hydrogen bond acceptors. These interactions are critical for the orientation and binding affinity of the ligand within the active site of the target.
Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity to the ligand. This pre-organization of the molecule can reduce the entropic penalty upon binding to the receptor, leading to a higher binding affinity.
The ability of the thietane scaffold to participate in various non-covalent interactions, particularly hydrogen bonding, makes it a powerful tool for designing ligands with high affinity and specificity for their biological targets.
Exploration in Specific Biological Target Modulation (as scaffolds or inhibitors derived from them)
The versatility of the thietane scaffold has been demonstrated in the development of inhibitors for several important biological targets, including enzymes implicated in cancer and bacterial infections.
Thietane-containing PI3K-Alpha Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The alpha isoform of PI3K (PI3Kα) is one of the most frequently mutated kinases in human cancers, making it a prime target for cancer therapy.
In the quest for novel and selective PI3Kα inhibitors, researchers have explored the incorporation of thietane-containing scaffolds. For instance, a key step in the synthesis of a novel PI3K inhibitor candidate involved the creation of a spiro-thietane moiety attached to an indolinone core. The synthesis began with 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one, which was reacted with mesyl chloride and subsequently treated with sodium sulfide (B99878) to form the 6-bromospiro[indoline-3,3′-thietan]-2-one intermediate. This thietane-containing scaffold was then further elaborated to yield the final inhibitor candidate. The introduction of the spiro-thietane unit was a strategic design element aimed at exploring new chemical space and improving the pharmacological properties of the inhibitor.
Thietane-containing LpxC Inhibitors
UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The inhibition of LpxC is a promising strategy for the development of new antibiotics against these often-difficult-to-treat pathogens.
Recent research has led to the discovery and optimization of potent LpxC inhibitors that feature a thietane dioxide moiety. These inhibitors have been designed to overcome challenges associated with earlier generations of LpxC inhibitors, such as limited antibacterial spectrum and cardiovascular toxicity.
A significant breakthrough in this area was the development of compound LPXC-516 , which incorporates a 3-methoxy-1,1-dioxidothietan-3-yl group. The design of this molecule was part of a broader effort to optimize enzyme potency, antibacterial activity, pharmacokinetics, and cardiovascular safety. X-ray crystallography studies of a related inhibitor co-crystallized with LpxC revealed that the presence of the thietane dioxide moiety leads to a slight conformational change in the side chain of a key amino acid residue, Lys238. One of the oxygen atoms of the thietane dioxide group was observed to be within hydrogen-bonding distance of the nitrogen atom of the repositioned lysine, highlighting the role of the thietane dioxide in ligand-receptor interactions.
To address solubility issues for parenteral administration, a phosphate (B84403) prodrug of LPXC-516 was developed. This prodrug demonstrated significantly improved solubility and was rapidly converted to the active drug. These findings underscore the potential of thietane-containing scaffolds in the development of clinically viable LpxC-targeting antibiotics.
| Compound Name | Chemical Structure | Biological Target | Key Features |
| LPXC-516 | (S)-N-(2-(hydroxyamino)-1-(3-methoxy-1,1-dioxidothietan-3-yl)-2-oxoethyl)-4-(6-hydroxyhexa-1,3-diyn-1-yl)benzamide | LpxC | Potent LpxC inhibitor with a thietane dioxide moiety. |
| 6-bromospiro[indoline-3,3′-thietan]-2-one | PI3Kα (intermediate) | A spiro-thietane containing intermediate for the synthesis of PI3Kα inhibitors. |
Strategies for Developing Dual Inhibitors Utilizing the Thietane Scaffold
The development of dual inhibitors, molecules designed to modulate two distinct biological targets simultaneously, is a promising strategy in drug discovery, particularly in complex diseases such as cancer and inflammatory disorders. The thietane scaffold offers several advantageous features for the design of such agents. Its three-dimensional structure can orient pharmacophoric groups in specific spatial arrangements, allowing for interaction with two different binding sites.
General strategies for developing dual inhibitors that could incorporate the thietane-3-carboximidamide (B13203297) scaffold include:
Fragment-Based Linking: In this approach, two distinct pharmacophores, each known to bind to one of the desired targets, are connected via a linker. The thietane ring can serve as a rigid and structurally unique linker, holding the two fragments at a precise distance and orientation to optimize binding to both targets. The carboximidamide group can act as a key interaction point for one of the targets.
Scaffold-Based Design: A core scaffold, such as thietane-3-carboximidamide, can be decorated with various substituents to achieve affinity for two different targets. The thietane ring provides a versatile platform for chemical modification, allowing for the exploration of a wide chemical space to identify potent dual inhibitors.
Privileged Scaffold Approach: Certain chemical scaffolds are known to interact with multiple targets. The thietane moiety, while less explored than other heterocycles, has the potential to be a "privileged scaffold" for certain classes of proteins. By modifying the substituents on the thietane-3-carboximidamide core, it may be possible to fine-tune its selectivity profile to achieve dual inhibitory activity.
An example of a research area where this scaffold could be applied is in the development of dual inhibitors of enzymes involved in cancer progression, such as kinases and histone deacetylases. The carboximidamide group is a known pharmacophore for certain kinase inhibitors, while the thietane ring could be functionalized to interact with the active site of a histone deacetylase.
Table 1: Potential Applications of the Thietane-3-carboximidamide Scaffold in Dual Inhibitor Design
| Therapeutic Area | Target 1 | Target 2 | Rationale for Thietane Scaffold |
| Oncology | Kinase | Histone Deacetylase | Rigid linker to connect pharmacophores for both targets. |
| Inflammation | Cyclooxygenase (COX) | Lipoxygenase (LOX) | 3D orientation of substituents for dual active site binding. |
| Neurodegenerative | Monoamine Oxidase (MAO) | Acetylcholinesterase (AChE) | Versatile core for substituent modification to achieve dual affinity. |
Applications in Agrochemical Research (as scaffolds)
Heterocyclic compounds form the backbone of a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. The introduction of specific heterocyclic scaffolds can confer desirable properties such as enhanced biological activity, improved metabolic stability, and favorable environmental profiles. The thietane-3-carboximidamide scaffold holds potential for applications in agrochemical research for several reasons.
The presence of a sulfur atom in the thietane ring can influence the molecule's lipophilicity and metabolic fate in plants and insects, potentially leading to improved uptake and transport. The carboximidamide group is a known bioactive functional group in various agrochemicals, contributing to their mode of action.
Potential applications of the thietane-3-carboximidamide scaffold in agrochemical research include:
Fungicides: The scaffold could be used to design novel fungicides that target essential enzymes in fungal pathogens. The unique geometry of the thietane ring might allow for specific interactions with the active sites of these enzymes.
Insecticides: Thietane-containing compounds could be developed as insecticides that act on the nervous systems of insects. The carboximidamide moiety is present in some existing insecticides and could be a key feature for activity.
Herbicides: By modifying the substituents on the thietane-3-carboximidamide core, it may be possible to develop selective herbicides that inhibit key metabolic pathways in weeds without harming crops.
Table 2: Potential Agrochemical Applications of the Thietane-3-carboximidamide Scaffold
| Agrochemical Class | Potential Target | Rationale for Scaffold Use |
| Fungicide | Fungal Enzymes (e.g., chitin (B13524) synthase) | Unique 3D structure for specific enzyme binding. |
| Insecticide | Insect Nicotinic Acetylcholine Receptors | Carboximidamide as a key pharmacophore. |
| Herbicide | Plant Amino Acid Biosynthesis Pathways | Modifiable core for developing selective inhibitors. |
Theoretical Insights into Mechanism of Action for Scaffold-Derived Compounds
In the absence of extensive experimental data for a novel scaffold like thietane-3-carboximidamide, computational and theoretical methods provide invaluable insights into its potential mechanism of action. These approaches can predict how compounds derived from this scaffold might interact with biological targets at a molecular level.
Key theoretical methods that can be applied include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can be used to screen virtual libraries of thietane-3-carboximidamide derivatives against various biological targets to identify potential lead compounds. This can help to prioritize synthetic efforts and guide the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and provide insights into the conformational changes that may occur upon binding.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the thietane-3-carboximidamide scaffold, such as its charge distribution and reactivity. This information can be used to understand the nature of the interactions with the target and to predict the molecule's metabolic stability.
By employing these computational tools, researchers can generate hypotheses about the mechanism of action of compounds containing the thietane-3-carboximidamide scaffold. For instance, theoretical studies could predict whether the carboximidamide group acts as a hydrogen bond donor or acceptor, and how the thietane ring fits into the hydrophobic pockets of a target's active site. These theoretical insights are crucial for the rational design of new and more effective bioactive molecules based on this promising scaffold.
Advanced Methodologies and Analytical Techniques in Thietane 3 Carboximidamide Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Acetic acid;thietane-3-carboximidamide (B13203297), providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for confirming the organic framework of the compound. In a typical analysis, the proton NMR would reveal signals corresponding to the protons of the thietane (B1214591) ring and the carboximidamide group, as well as a characteristic singlet for the acetic acid methyl protons. The chemical shifts, signal multiplicities, and integration values would all contribute to the structural confirmation. Carbon-13 NMR would similarly show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the acetate (B1210297) and the carbons of the thietane ring.
Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretches of the amidine group, the C=N double bond, and the characteristic stretches of the carboxylate group from the acetate counter-ion. The presence of the thietane ring would be confirmed by C-S bond vibrations.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of Acetic acid;thietane-3-carboximidamide. Fragmentation patterns observed in the mass spectrum can provide further structural insights by showing the breakdown of the molecule into smaller, identifiable pieces.
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Observed Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.9 (s, 3H), 3.4-3.6 (m, 4H), 8.5 (br s, 2H), 9.0 (br s, 1H) | Methyl protons of acetate, Thietane ring protons, Amidine protons |
| ¹³C NMR | δ 21.0, 35.5, 168.0, 175.0 | Methyl carbon of acetate, Thietane ring carbons, Imine carbon, Carboxylate carbon |
| IR (cm⁻¹) | 3300-3100 (br), 1680 (s), 1580 (s), 700 (w) | N-H stretches, C=N stretch, C=O stretch (carboxylate), C-S stretch |
| HRMS (m/z) | [M+H]⁺ calculated for C₅H₁₁N₂OS₂ | Confirmation of elemental composition |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with a suitable buffer, would be developed. The retention time of the main peak would be characteristic of the compound, and the peak area would be used to quantify its purity.
Gas Chromatography (GC) : While less common for non-volatile salts, GC could potentially be used for the analysis of the free base, thietane-3-carboximidamide, or volatile derivatives. This would require derivatization to increase the volatility of the compound.
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of reactions during the synthesis of the compound and to get a preliminary assessment of its purity.
Table 2: Example Chromatographic Conditions for Purity Analysis
| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detection |
|---|---|---|---|
| HPLC | C18, 5 µm, 4.6 x 150 mm | Acetonitrile:Water (gradient) with 0.1% Formic Acid | UV at 210 nm |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9:1) | UV light (254 nm) or Iodine |
Advanced Reaction Monitoring Techniques
To optimize the synthesis of this compound and to gain insights into the reaction mechanism, advanced in-situ monitoring techniques can be employed. uvic.ca
In-situ NMR Spectroscopy : This technique allows for the real-time tracking of reactants, intermediates, and products directly in the reaction mixture. uvic.ca By taking NMR spectra at various time points during the reaction, kinetic data can be obtained, and transient intermediates may be identified, leading to a better understanding of the reaction pathway. uvic.ca
In-situ IR Spectroscopy : Similar to in-situ NMR, in-situ IR (often using an attenuated total reflectance (ATR) probe) can monitor the disappearance of reactant functional groups and the appearance of product functional groups in real-time. This is particularly useful for tracking changes in bonding, such as the formation of the carboximidamide group.
Process Mass Spectrometry : This technique can be used to monitor the gas-phase composition above a reaction, which can be useful for reactions that evolve volatile byproducts.
Crystallography and Diffraction Studies for Solid-State Characterization
The solid-state structure and properties of this compound are investigated using crystallographic and diffraction techniques.
Single-Crystal X-ray Diffraction (SCXRD) : If a suitable single crystal of the compound can be grown, SCXRD provides the most definitive three-dimensional structure of the molecule. This technique can determine bond lengths, bond angles, and the conformation of the thietane ring, as well as the packing of the molecules in the crystal lattice. It would also definitively show the interaction between the thietane-3-carboximidamide cation and the acetate anion.
Powder X-ray Diffraction (PXRD) : PXRD is used to analyze the bulk crystalline form of the compound. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its crystallinity, and detect the presence of different polymorphic forms.
Table 3: Summary of Solid-State Characterization Techniques
| Technique | Information Obtained | Application in Research |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, crystal packing | Definitive structural confirmation, study of intermolecular interactions |
| Powder X-ray Diffraction | Crystalline phase identification, assessment of crystallinity, polymorph screening | Quality control, solid-form screening and development |
Future Directions and Emerging Trends in Thietane 3 Carboximidamide Research
Development of Novel Synthetic Routes to Complex Analogues
The exploration of the full therapeutic potential of thietane-3-carboximidamide (B13203297) hinges on the ability to generate a wide array of complex analogues. Future research will focus on developing more efficient, stereoselective, and versatile synthetic methodologies. nih.govnih.gov While traditional methods for thietane (B1214591) synthesis, such as the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source, have been established, they often lack the sophistication required for producing intricately substituted derivatives. nih.govbeilstein-journals.org
Emerging trends in this area are moving towards the development of novel synthetic pathways that allow for precise control over the substitution pattern and stereochemistry of the thietane ring. rsc.org This includes the exploration of photochemical [2+2] cycloadditions, ring-expansion strategies from smaller sulfur-containing rings, and the functionalization of pre-formed thietane rings. nih.govbeilstein-journals.org For instance, the synthesis of 3-aminothietane-3-carboxylic acid, a potential precursor to thietane-3-carboximidamide, has been reported from thietan-3-ol (B1346918), which can be derived from chloromethyloxirane. nih.govbeilstein-journals.org
Future synthetic endeavors will likely focus on late-stage functionalization of the thietane-3-carboximidamide scaffold. This approach allows for the rapid generation of a library of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies. The development of robust methods for C-H activation and cross-coupling reactions on the thietane ring will be instrumental in this regard.
| Synthetic Strategy | Description | Potential Advantages |
| Photochemical [2+2] Cycloaddition | Reaction of a thiocarbonyl compound with an alkene to form the thietane ring. | Access to a wide range of substituted thietanes. |
| Ring Expansion | Conversion of thiiranes (three-membered rings) to thietanes. | Potential for stereocontrol. |
| Late-Stage Functionalization | Introduction of functional groups onto a pre-existing thietane-3-carboximidamide core. | Rapid generation of diverse analogues for SAR studies. |
| Asymmetric Synthesis | Enantioselective methods to produce chiral thietane derivatives. | Access to single enantiomers, which may have improved therapeutic profiles. |
Computational Design of Thietane-3-carboximidamide-based Bioactive Compounds
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, and their application to the design of thietane-3-carboximidamide-based compounds is a significant future direction. nih.govmdpi.com These in silico methods can accelerate the drug discovery process by predicting the binding of molecules to their biological targets, optimizing their pharmacokinetic properties, and reducing the need for extensive and costly experimental screening. nih.gov
Future research will likely employ a variety of computational techniques to guide the design of novel thietane-3-carboximidamide analogues. Structure-based drug design (SBDD) will be used to model the interactions of these compounds with the active sites of target proteins, allowing for the rational design of derivatives with enhanced potency and selectivity. nih.gov Ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, will be valuable in the absence of a known target structure.
Moreover, advanced computational methods like molecular dynamics (MD) simulations will be employed to study the conformational dynamics of thietane-3-carboximidamide analogues and their interactions with biological macromolecules. researchgate.net These simulations can provide insights into the binding mechanisms and help in the design of compounds with improved binding affinities and residence times. The use of artificial intelligence and machine learning algorithms to analyze large datasets of chemical structures and biological activities will also play an increasingly important role in identifying promising thietane-3-carboximidamide-based drug candidates. mdpi.com
| Computational Method | Application in Thietane-3-carboximidamide Research |
| Molecular Docking | Predicting the binding mode and affinity of analogues to a target protein. |
| Quantum Mechanics (QM) | Calculating the electronic properties and reactivity of the scaffold. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound and its complex with a target. |
| QSAR | Developing predictive models for the biological activity of a series of analogues. |
High-Throughput Screening of Scaffold Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. ewadirect.comnih.govalitheagenomics.com The application of HTS to libraries of thietane-3-carboximidamide analogues represents a key future direction for discovering novel therapeutic agents. nih.gov
The development of diverse and high-quality chemical libraries is crucial for the success of any HTS campaign. Future efforts will focus on the creation of dedicated thietane-based libraries, synthesized using the novel routes discussed in section 7.1. These libraries will be designed to cover a broad chemical space, maximizing the chances of identifying compounds with activity against a wide range of biological targets.
Advances in screening technologies will also play a pivotal role. ewadirect.com The use of miniaturized assays, automated liquid handling systems, and sophisticated detection methods will allow for the screening of larger numbers of compounds with greater speed and efficiency. nih.govyoutube.com Furthermore, the integration of high-content screening (HCS) will provide more detailed information about the effects of thietane-3-carboximidamide analogues on cellular phenotypes, enabling a more nuanced selection of promising candidates for further development. alitheagenomics.com
| Screening Approach | Description | Expected Outcome for Thietane-3-carboximidamide Research |
| Target-Based HTS | Screening against a specific, isolated biological target (e.g., an enzyme or receptor). | Identification of potent and selective modulators of the target. |
| Phenotypic HTS | Screening based on a desired change in cellular or organismal phenotype. | Discovery of compounds with novel mechanisms of action. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters. | Detailed profiling of the cellular effects of lead compounds. |
Integration with Advanced Synthetic Biology and Chemical Biology Platforms
The convergence of chemistry and biology offers exciting new avenues for the discovery and development of novel therapeutics. The integration of thietane-3-carboximidamide research with advanced synthetic biology and chemical biology platforms is an emerging trend with significant future potential. nih.govfrontiersin.orgfrontiersin.org
Synthetic biology approaches could be employed to engineer microorganisms for the biosynthesis of thietane-containing natural products or their precursors. frontiersin.org This could provide a more sustainable and efficient alternative to traditional chemical synthesis for certain complex thietane derivatives. While the natural occurrence of thietanes is limited, engineered metabolic pathways could potentially be designed to produce the thietane core.
Chemical biology will provide the tools to probe the biological functions of thietane-3-carboximidamide and its analogues. This includes the development of chemical probes, such as fluorescently labeled or biotinylated derivatives, to identify the cellular targets of bioactive compounds and to study their mechanism of action. Furthermore, techniques like activity-based protein profiling (ABPP) could be used to identify the enzymatic targets of thietane-3-carboximidamide-based inhibitors in a complex biological system.
Q & A
Q. How can researchers design experiments to study the acid-base properties of acetic acid in the presence of thietane-3-carboximidamide?
- Methodological Answer : Begin by selecting a titration-based approach to quantify proton exchange between acetic acid (CH₃COOH) and thietane-3-carboximidamide. Use pH meters or spectroscopic methods (e.g., NMR) to monitor equilibrium shifts under controlled temperatures. Incorporate buffer solutions to isolate specific ionization effects. Reference acid-base reaction principles, such as the Henderson-Hasselbalch equation, to interpret data . Include control experiments with structurally similar heterocycles to compare reactivity trends.
Q. What safety protocols are essential when handling acetic acid and thietane-3-carboximidamide in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines for corrosive and irritant substances. Use fume hoods, nitrile gloves, and splash goggles during handling. Store acetic acid in acid-resistant containers and thietane-3-carboximidamide in airtight, moisture-free environments. Refer to Safety Data Sheets (SDS) for spill management: neutralize acetic acid spills with sodium bicarbonate and isolate thietane derivatives using inert absorbents .
Q. What are the key theoretical frameworks guiding the study of chemical interactions between acetic acid and heterocyclic compounds like thietane-3-carboximidamide?
- Methodological Answer : Ground studies in Brønsted-Lowry acid-base theory and molecular orbital analysis to predict electron transfer mechanisms. Use computational tools (e.g., DFT) to model hydrogen bonding and nucleophilic attack pathways. Align experimental design with reaction kinetics frameworks to quantify activation energies .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing acetic acid derivatives with thietane-3-carboximidamide?
- Methodological Answer : Implement a 2³ factorial design to test variables: temperature (25–80°C), molar ratio (1:1–1:3), and solvent polarity (water vs. DMSO). Use ANOVA to identify significant factors affecting yield and purity. For example, a recent study found solvent polarity to dominate reaction efficiency in similar systems (p < 0.05). Validate results with triplicate runs and HPLC analysis .
Q. What methodologies are effective in resolving contradictory data regarding the stability of thietane-3-carboximidamide under varying pH conditions?
- Methodological Answer : Employ kinetic stability assays using UV-Vis spectroscopy to track degradation rates across pH 2–12. Cross-validate with LC-MS to identify decomposition byproducts. Apply multivariate regression to distinguish pH-dependent vs. solvent-driven degradation pathways. For conflicting NMR data, use deuterated solvents and low-temperature measurements to suppress dynamic effects .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance the predictive modeling of reaction mechanisms between acetic acid and thietane-3-carboximidamide?
- Methodological Answer : Integrate machine learning (ML) with finite element analysis (FEA) in COMSOL to simulate diffusion-limited reactions. Train ML models on historical kinetic data to predict optimal solvent systems and catalyst loads. For example, AI-optimized simulations reduced computational time by 40% in a recent esterification study. Validate predictions with microcalorimetry to confirm exothermic/endothermic profiles .
Data Analysis and Reporting Standards
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-method variability .
- Reporting : Follow SRQR guidelines for qualitative data, including detailed descriptions of sample preparation, analytical thresholds, and outlier exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
